Cinoxate

Description

CINOXATE is a small molecule drug with a maximum clinical trial phase of IV.

Structure

3D Structure

Properties

IUPAC Name |

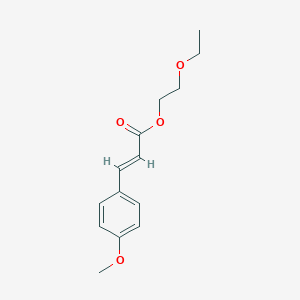

2-ethoxyethyl (E)-3-(4-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-3-17-10-11-18-14(15)9-6-12-4-7-13(16-2)8-5-12/h4-9H,3,10-11H2,1-2H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMDKPGRTAQVGFQ-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC(=O)C=CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOCCOC(=O)/C=C/C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Record name | 2-ETHOXYETHYL-P-METHOXYCINNAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20357 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101167513 | |

| Record name | 2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethoxyethyl ester, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101167513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-ethoxyethyl-p-methoxycinnamate is a viscous clear to pale yellow liquid. Insoluble in water. (NTP, 1992), Viscous liquid; May be slightly yellow; [Merck Index] | |

| Record name | 2-ETHOXYETHYL-P-METHOXYCINNAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20357 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cinoxate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4426 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

388 °C at 760 mm Hg /Extrapolated from 185 °C at 2 mm Hg/, BP: 185 °C at 2 mm Hg | |

| Record name | CINOXATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7424 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 212 °F (NTP, 1992) | |

| Record name | 2-ETHOXYETHYL-P-METHOXYCINNAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20357 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (NTP, 1992), Practically insoluble in water with a solubility of approximately 0.05%., Soluble in glycerol 0.5%, propolyene glycol 5%; miscible with alcohols and vegetable oils | |

| Record name | 2-ETHOXYETHYL-P-METHOXYCINNAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20357 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CINOXATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7424 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1000 to 1.1035 at 77 °F (NTP, 1992), 1.102 g/cu cm at 25 °C | |

| Record name | 2-ETHOXYETHYL-P-METHOXYCINNAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20357 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CINOXATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7424 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00034 [mmHg] | |

| Record name | Cinoxate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4426 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Viscous liquid, may have slight yellow tinge | |

CAS No. |

104-28-9, 83834-60-0 | |

| Record name | 2-ETHOXYETHYL-P-METHOXYCINNAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20357 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethoxyethyl ester, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83834-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinoxate [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinoxate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15467 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethoxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethoxyethyl ester, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101167513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinoxate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINOXATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5437O7N5BH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CINOXATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7424 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Solidifies below -25 °C | |

| Record name | CINOXATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7424 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Cinoxate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinoxate, with the IUPAC name 2-ethoxyethyl (E)-3-(4-methoxyphenyl)prop-2-enoate, is an organic compound historically utilized as a UVB filter in sunscreen formulations. This technical guide provides an in-depth review of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for its synthesis and analysis. Furthermore, it elucidates the key signaling pathways associated with UVB-induced skin damage and the emerging role of this compound as a PPARγ agonist. All quantitative data are presented in standardized tables for clarity, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Chemical Structure and Identification

This compound is an ester formed from p-methoxycinnamic acid and 2-ethoxyethanol.[1] Its structure is characterized by a p-methoxycinnamate chromophore, which is responsible for its UVB-absorbing properties.[2]

| Identifier | Value |

| IUPAC Name | 2-ethoxyethyl (E)-3-(4-methoxyphenyl)prop-2-enoate[3][4] |

| SMILES | CCOCCOC(=O)/C=C/c1ccc(OC)cc1[3] |

| CAS Number | 104-28-9 |

| Molecular Formula | C14H18O4 |

Physicochemical Properties

This compound is a viscous, clear to pale yellow liquid that is practically odorless. It is insoluble in water but miscible with alcohols, esters, and vegetable oils.

| Property | Value |

| Molecular Weight | 250.29 g/mol |

| Melting Point | Solidifies below -25 °C |

| Boiling Point | 184-187 °C at 2 mmHg |

| Density | 1.102 g/cm³ at 25 °C |

| Solubility in Water | Approximately 0.05% (practically insoluble) |

| UV Absorption Maximum (λmax) | 270-328 nm, with a peak around 289 nm |

| Molar Absorptivity | 19,400 at 306 nm |

Mechanism of Action as a UVB Sunscreen

This compound functions as a chemical sunscreen by absorbing ultraviolet (UV) radiation, specifically within the UVB spectrum (290-320 nm), thus preventing it from penetrating the epidermis. The energy from the absorbed UV photons excites the electrons within the conjugated p-methoxycinnamate system to a higher energy state. This energy is then dissipated harmlessly as heat as the molecule returns to its ground state. This process of absorption and energy dissipation protects the skin from the damaging effects of UVB radiation, which include sunburn and an increased risk of skin cancer. However, it is considered a relatively weak UVB filter and offers no protection against UVA radiation.

Signaling Pathways

UVB-Induced Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

UVB radiation is a potent activator of cellular stress signaling pathways, including the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38). Activation of these pathways can lead to inflammation, apoptosis, and contribute to photoaging and skin carcinogenesis.

This compound as a Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonist

Recent research has identified this compound as an agonist of the peroxisome proliferator-activated receptor γ (PPARγ), a ligand-activated transcription factor involved in the regulation of adipogenesis, lipid metabolism, and inflammation. This suggests a biological activity for this compound beyond its UV-absorbing properties.

Experimental Protocols

Synthesis of this compound via Fischer-Speier Esterification

This protocol describes a plausible method for the synthesis of this compound based on the well-established Fischer-Speier esterification.

Objective: To synthesize 2-ethoxyethyl p-methoxycinnamate from p-methoxycinnamic acid and 2-ethoxyethanol.

Materials:

-

p-Methoxycinnamic acid

-

2-Ethoxyethanol

-

Concentrated sulfuric acid (or p-toluenesulfonic acid)

-

Toluene (or hexane)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine p-methoxycinnamic acid (1 equivalent), a large excess of 2-ethoxyethanol (5-10 equivalents), and a catalytic amount of concentrated sulfuric acid (~1-5 mol%).

-

Add toluene to the flask to facilitate the azeotropic removal of water.

-

Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation.

Quantification of this compound in Sunscreen by HPLC

This protocol outlines a validated isocratic reversed-phase HPLC method for the quantification of this compound in cosmetic formulations.

Objective: To determine the concentration of this compound in a sunscreen sample.

Materials and Equipment:

-

HPLC system with a UV-Vis detector, pump, and autosampler

-

C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

-

This compound reference standard

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Sunscreen sample containing this compound

-

Analytical balance, volumetric flasks, pipettes, syringes, 0.45 µm syringe filters, HPLC vials

Chromatographic Conditions:

-

Mobile Phase: Degassed mixture of methanol and water (85:15 v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

-

Detection Wavelength: 310 nm

Procedure:

1. Standard Solution Preparation:

- Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard, transfer to a 25 mL volumetric flask, dissolve, and dilute to volume with methanol.

- Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase. These will be used to construct a calibration curve.

2. Sample Preparation:

- Accurately weigh approximately 0.1 g of the sunscreen cream into a centrifuge tube.

- Add a known volume of methanol (e.g., 10 mL) and vortex for 5 minutes to disperse the sample.

- Sonicate the mixture to ensure complete extraction of this compound.

- Centrifuge to separate the solid excipients.

- Carefully transfer the supernatant to a volumetric flask and dilute to a known volume with methanol.

- Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

3. Analysis:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

- Inject the working standard solutions in ascending order of concentration to generate a calibration curve.

- Inject the prepared sample solution.

- Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

"Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Prep_Standards" [label="Prepare Standard\nSolutions"];

"Prep_Sample" [label="Prepare Sunscreen\nSample"];

"Equilibrate_HPLC" [label="Equilibrate HPLC\nSystem"];

"Inject_Standards" [label="Inject Standards"];

"Generate_Curve" [label="Generate Calibration\nCurve"];

"Inject_Sample" [label="Inject Sample"];

"Analyze_Data" [label="Analyze Peak Area"];

"Quantify" [label="Quantify this compound\nConcentration"];

"End" [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Prep_Standards";

"Start" -> "Prep_Sample";

"Prep_Standards" -> "Equilibrate_HPLC";

"Prep_Sample" -> "Equilibrate_HPLC";

"Equilibrate_HPLC" -> "Inject_Standards";

"Inject_Standards" -> "Generate_Curve";

"Generate_Curve" -> "Inject_Sample";

"Inject_Sample" -> "Analyze_Data";

"Analyze_Data" -> "Quantify";

"Quantify" -> "End";

}

In Vitro Sun Protection Factor (SPF) Determination

This protocol is based on the spectrophotometric analysis of a sunscreen film applied to a substrate.

Objective: To determine the in vitro SPF of a sunscreen formulation containing this compound.

Materials and Equipment:

-

UV-Vis Spectrophotometer with an integrating sphere

-

Polymethylmethacrylate (PMMA) plates

-

Analytical balance

-

Positive control sunscreen with known SPF

-

Glycerin (for blank measurement)

-

Sunscreen formulation containing this compound

Procedure:

-

Substrate Preparation and Blank Measurement:

-

Handle PMMA plates carefully to avoid contamination.

-

Apply a thin, even layer of glycerin to a PMMA plate for the blank measurement.

-

Record the blank transmittance/absorbance spectrum from 290 nm to 400 nm.

-

-

Sample Application:

-

Weigh a clean PMMA plate.

-

Apply a precise amount of the sunscreen formulation (e.g., 1.3 mg/cm²) evenly across the surface of the PMMA plate.

-

Allow the film to dry for 15-20 minutes in the dark at room temperature.

-

-

Absorbance Measurement:

-

Place the prepared plate in the spectrophotometer.

-

Measure and record the spectral absorbance at 1 nm intervals from 290 nm to 400 nm.

-

-

SPF Calculation: The in vitro SPF is calculated using the following formula, which integrates the absorbance spectrum of the sunscreen film with the erythemal action spectrum and the solar spectral irradiance over the UVB range.

Conclusion

This compound is a well-characterized organic compound with a history of use as a UVB-absorbing agent in sunscreens. Its chemical structure and physicochemical properties are well-documented. While its efficacy as a sunscreen agent is limited compared to modern broad-spectrum filters, it serves as a valuable case study in the development of photoprotective agents. The recent discovery of its activity as a PPARγ agonist opens new avenues for research into its biological effects beyond UV absorption. The detailed experimental protocols provided in this guide offer a foundation for the synthesis, analysis, and efficacy testing of this compound and similar compounds.

References

An In-depth Technical Guide to the Synthesis of 2-Ethoxyethyl p-Methoxycinnamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-ethoxyethyl p-methoxycinnamate. Due to the limited availability of direct literature for this specific cinnamate ester, this document outlines methodologies adapted from well-established organic synthesis protocols for structurally analogous compounds. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis and development of related molecules.

The synthesis of 2-ethoxyethyl p-methoxycinnamate is fundamentally achieved through the esterification of p-methoxycinnamic acid with 2-ethoxyethanol. This can be accomplished via several established methods, each with its own advantages and considerations. The core synthesis pathways detailed in this guide include Fischer-Speier Esterification, Steglich Esterification, and Enzymatic Esterification.

Core Synthesis Pathways

The formation of an ester linkage between p-methoxycinnamic acid and 2-ethoxyethanol is the central transformation in the synthesis of 2-ethoxyethyl p-methoxycinnamate. The selection of a particular synthetic route will depend on factors such as substrate sensitivity, desired yield, and available laboratory resources.

Fischer-Speier Esterification

Fischer-Speier esterification is a classic and direct method for synthesizing esters from a carboxylic acid and an alcohol under acidic catalysis.[1] This equilibrium-driven reaction typically necessitates the removal of water to achieve high yields of the desired ester.[1]

Reaction Scheme:

p-methoxycinnamic acid + 2-ethoxyethanol ⇌ 2-ethoxyethyl p-methoxycinnamate + water

Experimental Protocol:

-

Reactant Mixture: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine p-methoxycinnamic acid (1 equivalent), a large excess of 2-ethoxyethanol (e.g., 5-10 equivalents, which can also function as the solvent), and a catalytic amount of a strong acid such as concentrated sulfuric acid or p-toluenesulfonic acid (approximately 1-5 mol%).[1]

-

Solvent (Optional): A non-polar solvent like toluene or hexane can be added to facilitate the azeotropic removal of water.[1]

-

Reaction Conditions: The mixture is heated to reflux.[1] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The excess alcohol and solvent are removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be further purified by column chromatography or vacuum distillation.

Steglich Esterification

For substrates that are sensitive to strong acidic conditions, Steglich esterification offers a milder alternative. This method employs a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, commonly 4-dimethylaminopyridine (DMAP).

Experimental Protocol:

-

Reactant Mixture: In a round-bottom flask, dissolve p-methoxycinnamic acid (1 equivalent), 2-ethoxyethanol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Coupling Agent: The solution is cooled in an ice bath, and a solution of DCC (1.1 equivalents) in the same solvent is added dropwise.

-

Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 4-12 hours). The formation of a white precipitate of dicyclohexylurea (DCU) indicates the progress of the reaction, which can also be monitored by TLC.

-

Work-up and Purification: The DCU precipitate is removed by filtration and washed with the reaction solvent. The combined filtrate and washings are concentrated under reduced pressure. The resulting residue is dissolved in an organic solvent and washed sequentially with dilute hydrochloric acid (to remove DMAP), saturated sodium bicarbonate solution, and brine. The organic layer is then dried, concentrated, and the crude ester is purified using column chromatography.

Enzymatic Esterification

Enzymatic esterification presents a green and selective alternative to chemical methods, often proceeding under mild reaction conditions. Lipases are commonly employed for this transformation.

Experimental Protocol:

-

Reactant Mixture: In a suitable vessel, combine p-methoxycinnamic acid (1 equivalent) and 2-ethoxyethanol (e.g., 2 equivalents) in an organic solvent such as cyclo-octane.

-

Enzyme: A lipase, for instance, 750 U of Rhizopus oryzae lipase, is added to the mixture.

-

Reaction Conditions: The mixture is incubated at a controlled temperature (e.g., 45 °C) with agitation for an extended period, for example, 96 hours.

-

Work-up and Purification: Following the reaction, the enzyme is removed by filtration. The solvent is then evaporated, and the product can be purified by column chromatography.

Data Presentation

Table 1: Reference Quantitative Data for the Synthesis of 2-Ethylhexyl p-Methoxycinnamate

| Synthesis Method | Reactants | Catalyst/Enzyme | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Enzymatic Esterification | p-methoxycinnamic acid, 2-ethylhexanol | Rhizopus oryzae lipase | cyclo-octane | 96 | 45 | 91.3 | |

| Transesterification | Ethyl 4-methoxycinnamate, 2-ethylhexanol | p-toluenesulfonic acid | None | 6 | 150 | 93 |

Mandatory Visualization

References

Cinoxate: A Technical Guide for Researchers

An In-depth Examination of the UV Filter Cinoxate (CAS Number: 104-28-9, Molecular Formula: C14H18O4)

This technical guide provides a comprehensive overview of this compound, an organic ultraviolet (UV) B filter. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed look at its chemical properties, synthesis, mechanism of action, and relevant experimental protocols. While historically used in sunscreen formulations, its use has declined due to its limited efficacy compared to modern broad-spectrum UV filters.

Core Physicochemical and Spectroscopic Data

This compound, chemically known as 2-ethoxyethyl p-methoxycinnamate, is a cinnamate ester. Its primary function in dermatological formulations is the absorption of UVB radiation. A summary of its key properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 104-28-9 | [1] |

| Molecular Formula | C14H18O4 | [1] |

| Molecular Weight | 250.29 g/mol | [1] |

| IUPAC Name | 2-ethoxyethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate | |

| Appearance | Slightly yellow, viscous liquid | |

| Solubility | Insoluble in water; miscible with alcohols, esters, and vegetable oils | |

| UV Absorption Range | Primarily UVB | |

| Peak UV Absorption (λmax) | Approximately 289 nm |

Synthesis of this compound

A plausible and commonly referenced method for synthesizing this compound is through the acid-catalyzed esterification of p-methoxycinnamic acid with 2-ethoxyethanol. While detailed industrial synthesis protocols are proprietary, a general laboratory-scale procedure can be outlined.

Experimental Protocol: Esterification for this compound Synthesis

Objective: To synthesize 2-ethoxyethyl p-methoxycinnamate (this compound) via esterification.

Materials:

-

p-Methoxycinnamic acid

-

2-Ethoxyethanol

-

A strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)

-

An organic solvent for reflux (e.g., toluene)

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

In a round-bottom flask, dissolve p-methoxycinnamic acid in a minimal amount of 2-ethoxyethanol.

-

Add a catalytic amount of the strong acid.

-

Add toluene to the mixture to facilitate azeotropic removal of water.

-

Heat the mixture to reflux, using a Dean-Stark apparatus to collect the water produced during the reaction.

-

Monitor the reaction progress via thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the excess acid by washing the organic layer with a saturated sodium bicarbonate solution.

-

Wash the organic layer with water until neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be further purified by vacuum distillation to yield a viscous, slightly yellow liquid.

Mechanism of Action and Efficacy

This compound functions as a chemical sunscreen by absorbing UVB radiation, which in turn excites the molecule to a higher energy state. This energy is then dissipated as heat, preventing the UV photons from reaching and damaging the skin. However, this compound's efficacy is limited as it offers minimal protection against UVA radiation and is considered one of the weaker FDA-approved sunscreen ingredients.

Experimental Protocols for Efficacy and Safety Assessment

In Vitro Sun Protection Factor (SPF) Determination

The determination of a sunscreen's efficacy is crucial. The following is a generalized workflow for in vitro SPF testing, often guided by standards such as ISO 24443.[2][3]

Objective: To determine the in vitro SPF of a sunscreen formulation containing this compound.

Materials:

-

Sunscreen formulation containing this compound

-

Polymethylmethacrylate (PMMA) plates

-

Spectrophotometer with an integrating sphere

-

Solar simulator

Procedure:

-

Substrate Preparation: Use a roughened PMMA plate to mimic the skin's surface.

-

Sample Application: Apply a precise and uniform amount of the sunscreen formulation (e.g., 1.3 mg/cm²) onto the PMMA plate.

-

Initial Absorbance Measurement: Measure the initial UV absorbance of the sunscreen film using the spectrophotometer across the UV spectrum (290-400 nm).

-

UV Irradiation: Expose the sample to a controlled dose of UV radiation from a solar simulator to assess photostability.

-

Post-Irradiation Absorbance Measurement: Re-measure the UV absorbance of the sample after irradiation.

-

Data Analysis: Calculate the SPF value based on the absorbance data.

Photostability Testing by High-Performance Liquid Chromatography (HPLC)

The photostability of a UV filter is its ability to retain its protective properties upon exposure to UV radiation. A common method for assessing this is HPLC, with guidelines provided by the International Council for Harmonisation (ICH) Q1B.

Objective: To quantify the degradation of this compound in a formulation after UV exposure.

Materials:

-

Sunscreen formulation

-

Photostability chamber

-

HPLC system with a UV detector

-

C18 HPLC column

-

Appropriate mobile phase (to be optimized, e.g., ethanol and acetic acid mixture)

-

Solvent for extraction (e.g., methanol or ethanol)

Procedure:

-

Sample Preparation: Apply a thin, uniform film of the sunscreen formulation onto a suitable substrate (e.g., quartz plate). Prepare a control sample protected from light.

-

UV Exposure: Place the samples in a photostability chamber and expose them to a controlled dose of UV radiation.

-

Sample Extraction: After exposure, extract this compound from the substrate using a suitable solvent.

-

HPLC Analysis: Inject the extracted sample and the control into the HPLC system.

-

Quantification: Compare the peak area of this compound in the exposed sample to the control to determine the percentage of degradation.

Cell-Based Assays for Photoprotection

Cell-based assays provide insights into the biological protection offered by a sunscreen at the cellular level.

Objective: To assess the ability of a this compound-containing formulation to protect human keratinocytes from UV-induced DNA damage.

Materials:

-

Human keratinocyte cell line (e.g., HaCaT)

-

Cell culture reagents

-

Sunscreen formulation

-

UV radiation source

-

Assay kits for DNA damage (e.g., ELISA for cyclobutane pyrimidine dimers - CPDs)

Procedure:

-

Cell Culture: Culture human keratinocytes to an appropriate confluency.

-

Sunscreen Application: Apply the sunscreen formulation to the cells (often on a transparent membrane placed over the cells).

-

UV Irradiation: Expose the cells to a controlled dose of UV radiation.

-

DNA Extraction: After a post-irradiation incubation period, lyse the cells and extract the genomic DNA.

-

DNA Damage Quantification: Quantify the amount of CPDs in the DNA using an ELISA-based method.

-

Data Analysis: Compare the level of DNA damage in sunscreen-protected cells to unprotected irradiated cells.

Signaling Pathways of Interest

UV-Induced Mitogen-Activated Protein Kinase (MAPK) Signaling

UVB radiation is a known activator of cellular stress pathways, including the MAPK pathways (ERK, JNK, and p38). Activation of these pathways can lead to inflammation and apoptosis. A primary function of a UVB-absorbing compound like this compound is to prevent the initial UV insult that triggers these cascades.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism

Recent research has identified this compound as a potential agonist for PPARγ, a nuclear receptor involved in the regulation of lipid metabolism and inflammation. This suggests a biological activity for this compound beyond its UV-absorbing properties, which may warrant further investigation in the context of dermatological science.

Experimental Protocol: PPARγ Agonist Screening Assay

Objective: To determine if this compound can activate the PPARγ receptor.

Materials:

-

A cell line engineered to express a PPARγ-responsive reporter gene (e.g., luciferase)

-

This compound

-

A known PPARγ agonist (positive control, e.g., Rosiglitazone)

-

Cell culture reagents

-

Luciferase assay reagent

Procedure:

-

Cell Seeding: Seed the reporter cell line in a multi-well plate.

-

Compound Treatment: Treat the cells with varying concentrations of this compound, the positive control, and a vehicle control.

-

Incubation: Incubate the cells for a sufficient period to allow for receptor activation and reporter gene expression (e.g., 24 hours).

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity, which is indicative of PPARγ activation.

-

Data Analysis: Compare the luciferase activity in this compound-treated cells to the controls to determine its agonistic potential.

Conclusion

This compound is a historically significant UVB filter with a well-understood mechanism of action based on the absorption of UV radiation. However, its limited efficacy, particularly the lack of UVA protection, has led to its replacement by more advanced, broad-spectrum sunscreen agents in modern formulations. The experimental protocols and signaling pathway information provided in this guide offer a framework for the continued study of this compound and other photoprotective compounds, highlighting the evolving standards and methodologies in dermatological and pharmaceutical research.

References

The Rise and Fall of a Sunscreen Pioneer: A Technical Guide to the Historical Development of Cinoxate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinoxate, chemically known as 2-ethoxyethyl p-methoxycinnamate, represents an early chapter in the development of synthetic ultraviolet (UV) filters. Once a component in sunscreen formulations, it has been largely superseded by more effective, broad-spectrum, and photostable agents. This technical guide provides an in-depth exploration of the historical development of this compound, detailing its synthesis, mechanism of action, efficacy, and the factors that led to its eventual decline in use. This document serves as a comprehensive resource for understanding the evolution of sunscreen technology and the scientific principles underpinning photoprotection.

This compound was first approved by the U.S. Food and Drug Administration (FDA) in 1961, marking it as one of the earlier chemical UV filters to be incorporated into commercial sunscreens.[1] As a member of the cinnamate class of compounds, its primary function is to absorb UVB radiation, the spectral range primarily responsible for erythema (sunburn).[1][2] The focus of early sunscreens was predominantly on preventing sunburn, with less emphasis on the dangers of UVA radiation, which is now understood to be a major contributor to photoaging and skin cancer.[3][4] this compound's activity is confined to the UVB spectrum, a key factor in its eventual obsolescence.

Physicochemical Properties

This compound is a viscous, slightly yellow liquid that is insoluble in water but miscible with alcohols, esters, and vegetable oils. These properties made it suitable for incorporation into the oil phase of sunscreen emulsions.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available scientific literature.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value |

| Chemical Name | 2-ethoxyethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate |

| Synonyms | 2-ethoxyethyl p-methoxycinnamate, Giv-Tan F |

| CAS Number | 104-28-9 |

| Molecular Formula | C₁₄H₁₈O₄ |

| Molar Mass | 250.29 g/mol |

| Appearance | Slightly yellow viscous liquid |

| Solubility | Insoluble in water; miscible with alcohols, esters, and vegetable oils |

| UV Absorption Range | 270-328 nm |

| Peak UV Absorption (λmax) | ~289 nm |

Sources:

Table 2: Efficacy and Regulatory Data for this compound

| Parameter | Value |

| UV Filter Type | UVB |

| Maximum Approved Concentration (USA) | 3% |

| In Vitro SPF (3% this compound formulation) | ~2.3 - 2.7 |

| In Vivo SPF Contribution (at 3% concentration) | ~1-2 SPF units |

| FDA Monograph Testing (1999; 3% monotherapy) | SPF ~2.5 |

| Regulatory Status (EU) | Not approved for use in sunscreens |

Sources:

Experimental Protocols

Synthesis of this compound: Acid-Catalyzed Esterification

A probable and commonly cited method for the synthesis of this compound is the Fischer-Speier esterification of p-methoxycinnamic acid with 2-ethoxyethanol in the presence of an acid catalyst.

Materials:

-

p-Methoxycinnamic acid

-

2-Ethoxyethanol

-

Sulfuric acid (or other suitable acid catalyst)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

A mixture of p-methoxycinnamic acid, a molar excess of 2-ethoxyethanol, and a catalytic amount of sulfuric acid in toluene is refluxed.

-

Water produced during the reaction is removed azeotropically using a Dean-Stark apparatus to drive the reaction to completion.

-

After cooling, the reaction mixture is washed with water, followed by a sodium bicarbonate solution to neutralize the acid catalyst, and then again with water until neutral.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be further purified by vacuum distillation to yield a viscous, slightly yellow liquid.

In Vitro Sun Protection Factor (SPF) Determination

The in vitro SPF of a sunscreen formulation containing this compound can be determined by measuring the UV transmittance through a thin film of the product applied to a substrate.

Materials:

-

UV-Vis spectrophotometer with an integrating sphere

-

Polymethylmethacrylate (PMMA) plates

-

Analytical balance

-

Positive control sunscreen standard with a known in vivo SPF

-

Test sunscreen formulation containing this compound

Procedure:

-

Substrate Preparation: Ensure PMMA plates are clean and dry.

-

Sample Application: Accurately weigh a PMMA plate. Apply a precise amount of the sunscreen formulation (e.g., 1.3 mg/cm²) and spread it evenly across the plate to create a uniform film.

-

Drying: Allow the film to dry for 15-20 minutes in the dark at room temperature.

-

Measurement: Place the prepared plate in the spectrophotometer and measure the spectral absorbance at 1 nm intervals from 290 nm to 400 nm.

-

Calculation: The in vitro SPF is calculated from the absorbance data using a standardized equation that takes into account the erythemal action spectrum and the solar spectral irradiance.

In Vivo Sun Protection Factor (SPF) Determination

The in vivo SPF is determined by assessing the ability of a sunscreen to protect human skin from UV-induced erythema.

General Workflow:

-

Subject Recruitment: Select a panel of healthy volunteers with suitable skin types.

-

Test Sites: Mark and delineate test sites on the subjects' backs.

-

Sunscreen Application: Apply the sunscreen formulation containing this compound at a concentration of 2 mg/cm² to the designated test sites. An unprotected site serves as a control.

-

UV Irradiation: After a drying period, expose the test sites to a series of increasing doses of UV radiation from a solar simulator.

-

Erythema Assessment: Visually assess the test sites for erythema 16 to 24 hours after irradiation to determine the Minimal Erythema Dose (MED) for both protected and unprotected skin.

-

SPF Calculation: The SPF is calculated as the ratio of the MED on protected skin to the MED on unprotected skin.

Mandatory Visualizations

Caption: Synthesis of this compound via acid-catalyzed esterification.

References

Cinoxate Derivatives and Their Chemical Modifications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinoxate, chemically known as 2-ethoxyethyl p-methoxycinnamate, is an organic compound recognized for its role as a UVB filter in sunscreen formulations. Its core structure is based on cinnamic acid, a naturally occurring aromatic carboxylic acid found in various plants. While the primary application of this compound has been in photoprotection, its cinnamic acid backbone presents a versatile scaffold for chemical modification. The exploration of this compound derivatives and, more broadly, cinnamic acid analogs, has unveiled a wide spectrum of pharmacological activities, offering promising avenues for drug discovery and development.

This technical guide provides a comprehensive overview of this compound and its derivatives, with a primary focus on the chemical modifications of the parent cinnamic acid structure to generate compounds with therapeutic potential. We will delve into the synthesis, structure-activity relationships, and pharmacological applications of these molecules, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

This compound: The Parent Compound

This compound's primary function is to absorb UVB radiation, thereby preventing it from damaging the skin. However, its efficacy is limited, and it offers minimal protection against UVA radiation. Its use in modern sunscreens has largely been superseded by more effective, broad-spectrum UV filters.

Chemical and Photoprotective Properties of this compound

The photoprotective properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 2-ethoxyethyl p-methoxycinnamate | |

| Molecular Formula | C14H18O4 | |

| Molar Mass | 250.29 g/mol | |

| UV Absorption Max (λmax) | ~290 nm | |

| Approved Concentration (US) | Up to 3% |

Chemical Modifications of the Cinnamic Acid Scaffold

The cinnamic acid structure offers several sites for chemical modification, including the carboxylic acid group, the phenyl ring, and the α,β-unsaturated system. These modifications can significantly alter the molecule's physicochemical properties and biological activity.

Esterification and Amidation of the Carboxylic Acid Group

One of the most common modifications of cinnamic acid is the derivatization of the carboxylic acid moiety to form esters and amides. This can enhance lipophilicity, improve cell membrane permeability, and modulate the compound's interaction with biological targets.

Substitution on the Phenyl Ring

Introducing various substituents (e.g., hydroxyl, methoxy, halogens) on the phenyl ring can profoundly influence the electronic properties and steric hindrance of the molecule, leading to changes in its biological activity. For instance, hydroxyl groups can enhance antioxidant properties.

Therapeutic Applications of Cinnamic Acid Derivatives

The chemical versatility of the cinnamic acid scaffold has led to the development of derivatives with a wide range of pharmacological activities.

Anticancer Activity

Cinnamic acid derivatives have been extensively investigated for their potential as anticancer agents. Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of angiogenesis, and modulation of key signaling pathways involved in cancer progression.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Artepillin C (3,5-diprenyl-4-hydroxycinnamic acid) | PC-3 (prostate) | 10.5 | |

| Caffeic acid phenethyl ester (CAPE) | HCT-116 (colon) | 5.0 | |

| Ferulic acid | A549 (lung) | 150 |

Antimicrobial Activity

Derivatives of cinnamic acid have demonstrated significant activity against a broad spectrum of bacteria and fungi. Their proposed mechanisms of action include disruption of the cell membrane, inhibition of essential enzymes, and prevention of biofilm formation.[1]

| Compound | Microorganism | MIC (µg/mL) | Reference |

| p-Coumaric acid | Escherichia coli | 250 | |

| Cinnamic aldehyde | Staphylococcus aureus | 100 | |

| Ferulic acid | Candida albicans | 500 |

Anti-inflammatory Activity

Several cinnamic acid derivatives exhibit potent anti-inflammatory properties by inhibiting pro-inflammatory enzymes and cytokines. For example, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes and reduce the production of nitric oxide.

Antioxidant Activity

The phenolic nature of many cinnamic acid derivatives, particularly those with hydroxyl groups on the phenyl ring (e.g., caffeic acid, ferulic acid), endows them with strong antioxidant properties. They can scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage. The antioxidant activity of a cinnamic acid derivative was enhanced by modifying its carboxylic acid group into an amine.[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of cinnamic acid derivatives.

General Synthesis of Cinnamic Acid Amides

Objective: To synthesize a cinnamic acid amide via the formation of an acyl chloride intermediate.

Materials:

-

Cinnamic acid

-

Thionyl chloride (SOCl₂)

-

An appropriate amine

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Acyl Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve cinnamic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Amidation: In a separate flask, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C.

-

Reaction: Slowly add the freshly prepared cinnamoyl chloride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Work-up: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a cinnamic acid derivative on a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Test compound (cinnamic acid derivative) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research methodology.

Caption: A simplified diagram of the MAPK signaling pathway, which can be activated by UVB radiation and is a potential target for anti-inflammatory cinnamic acid derivatives.

Caption: A general experimental workflow for the synthesis and biological evaluation of cinnamic acid derivatives.

References

- 1. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure Modification of Cinnamic Acid to (E)-1-(3,4-dihydroisoquinoline-2(1H)-yl)-3-phenylprop-2-en-1-one and Antioxidant Activity Test by DPPH Method | Borneo Journal of Pharmacy [journal.umpr.ac.id]

In Vitro Biological Activity of Cinoxate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinoxate, chemically known as 2-ethoxyethyl p-methoxycinnamate, is an organic compound historically used as a UVB filter in sunscreen formulations.[1][2][3] Its primary and most well-documented biological activity is the absorption of UVB radiation, thereby preventing sun-induced skin damage.[2][4] However, recent research has begun to unveil a more complex profile of in vitro biological activities for this compound, extending beyond simple photoprotection. This technical guide provides a comprehensive overview of the known in vitro biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows. While this compound's use in commercial sunscreens has declined, its biological activities remain of interest to researchers in dermatology, cosmetology, and drug development.

Photoprotective Effects

This compound's principal function is to absorb UVB radiation, with a peak absorption at approximately 289 nm. This action mitigates the direct damaging effects of UVB on skin cells. The in vitro evaluation of this compound's photoprotective efficacy involves assessing its ability to prevent UVB-induced cellular damage, including loss of cell viability, DNA damage, and oxidative stress.

Quantitative Data on Photoprotective Effects

The following table summarizes the quantitative data found regarding the photoprotective effects of this compound on human keratinocytes exposed to UVB radiation.

| Parameter | Cell Line | This compound Concentration (µM) | UVB Exposure (mJ/cm²) | Result | Reference |

| Cell Viability | HaCaT | 10 | 50 | 75% viability | |

| HaCaT | 50 | 50 | 95% viability | ||

| CPD Formation | HaCaT | 10 | 50 | 0.35 OD 450nm | |

| HaCaT | 50 | 50 | 0.18 OD 450nm | ||

| Intracellular ROS | HaCaT | 10 | 50 | 1.8-fold change | |

| HaCaT | 50 | 50 | 1.2-fold change | ||

| Not Specified | 10 | 50 | 210% relative ROS levels | ||

| Not Specified | 50 | 50 | 145% relative ROS levels | ||

| Not Specified | 100 | 50 | 115% relative ROS levels |

Experimental Protocols for Assessing Photoprotection

-

Cell Seeding: Human keratinocytes (e.g., HaCaT) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to attach overnight.

-

Treatment: Cells are pre-incubated with various concentrations of this compound (e.g., 1-50 µM) or a vehicle control in serum-free medium for 1-4 hours.

-

UVB Irradiation: The medium is removed, and cells are washed with phosphate-buffered saline (PBS). A thin layer of PBS is added, and the cells are exposed to a predetermined dose of UVB radiation (e.g., 20-100 mJ/cm²). A non-irradiated group serves as a control.

-

Incubation: After irradiation, PBS is replaced with fresh culture medium, and the cells are incubated for 24-48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Data Analysis: The resulting formazan crystals are dissolved, and the absorbance is measured. Cell viability is expressed as a percentage relative to the non-irradiated control cells.

References

The Role of Cinoxate in Mitigating UV-Induced DNA Damage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinoxate, an organic UVB filter, has historically been used in sunscreen formulations to protect the skin from the damaging effects of ultraviolet radiation. Its primary mechanism of action involves the absorption of UVB photons, thereby preventing them from reaching cellular DNA and inducing mutagenic lesions. This technical guide provides a comprehensive analysis of this compound's role in preventing UV-induced DNA damage, detailing its core mechanism, summarizing available quantitative efficacy data, and outlining detailed experimental protocols for its evaluation. Furthermore, this guide explores the key signaling pathways involved in the cellular response to UV damage and this compound's potential influence on these cascades. Recent findings on its activity as a PPARγ agonist and its potential effects on DNA repair mechanisms are also discussed to provide a complete picture for researchers in the field.

Core Mechanism of Action

This compound, chemically known as 2-ethoxyethyl p-methoxycinnamate, is a cinnamate-based compound that functions as a chemical sunscreen agent. Its efficacy in preventing UV-induced DNA damage is primarily attributed to its ability to absorb UVB radiation within the 270 to 328 nm range.[1] The core mechanism can be broken down into the following steps:

-

Photon Absorption: The p-methoxycinnamate chromophore within the this compound molecule absorbs the energy of an incoming UVB photon.

-

Electronic Excitation: This absorption of energy promotes electrons within the conjugated system to a higher, unstable energy state.

-

Energy Dissipation: The molecule then rapidly returns to its ground state, dissipating the absorbed energy as harmless heat.

This process of absorbing and converting UV energy prevents the photons from directly interacting with and damaging cellular DNA.

Quantitative Data on this compound's Efficacy

The following tables summarize the available quantitative data regarding this compound's UV absorption properties and its photoprotective effects from in vitro studies.

Table 1: Physicochemical and UV Absorption Properties of this compound

| Property | Value |

| Chemical Name | 2-ethoxyethyl p-methoxycinnamate |

| Molar Mass | 250.29 g/mol |

| UV Absorption Range | 270 - 328 nm[1] |

| Maximum Absorbance (λmax) | ~306 nm[1] |

| Molar Absorptivity at 306 nm | 19,400 M⁻¹ cm⁻¹[1] |

Table 2: In Vitro Sun Protection Factor (SPF) Contribution of this compound

| Concentration (% w/w) | Formulation Vehicle | In Vitro SPF (approximate) |

| 3% | Lotion | ~2.3 |

| 3% | Ethanol | ~2.7 |

| 2% | Not Specified | ~2.0 |

Table 3: In Vitro Photoprotective Effects of this compound on Human Keratinocytes (HaCaT cells) Exposed to UVB (50 mJ/cm²)

| Treatment | Cell Viability (%) | Cyclobutane Pyrimidine Dimer (CPD) Formation (OD 450nm) | Intracellular Reactive Oxygen Species (ROS) (Fold Change) |

| Vehicle Control (No UVB) | 100 ± 5.0 | 0.12 ± 0.02 | 1.0 ± 0.1 |

| Vehicle Control (+ UVB) | 55 ± 4.5 | 0.85 ± 0.07 | 3.5 ± 0.4 |

| 10 µM this compound (+ UVB) | 85 ± 6.2 | 0.25 ± 0.04 | 1.5 ± 0.2 |

| 50 µM this compound (+ UVB) | 92 ± 5.8 | 0.18 ± 0.03 | 1.2 ± 0.1 |

Note: Data in Tables 2 and 3 are compiled from illustrative examples in the literature and should be considered representative rather than absolute values from a single study.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to assess the photoprotective efficacy of this compound.

In Vitro Assessment of UV-Induced DNA Damage (CPD Formation)

Objective: To quantify the reduction in UVB-induced cyclobutane pyrimidine dimers (CPDs) in cultured human keratinocytes following treatment with this compound.

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)

-

Cell Culture and Treatment:

-

Culture human keratinocytes (e.g., HaCaT cell line) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) or a vehicle control in serum-free medium for 2-4 hours.

-

-

UVB Irradiation:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Irradiate the cells with a predetermined dose of UVB radiation (e.g., 50-100 mJ/cm²) using a calibrated UVB source. A non-irradiated control group should be included.

-

-

DNA Extraction:

-

Immediately after irradiation, harvest the cells and extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

-

-

CPD Quantification (ELISA):

-

Denature the extracted DNA by heating to 100°C for 10 minutes.

-

Coat a 96-well plate with the denatured DNA.

-

Block the plate to prevent non-specific binding.

-

Incubate with a primary antibody specific for CPDs.

-

Wash the plate and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a substrate solution (e.g., TMB) and measure the absorbance at 450 nm using a microplate reader.

-

Quantify the amount of CPDs by comparing the absorbance to a standard curve generated with DNA of a known CPD concentration.

-

In Vivo Assessment of Photoprotection in a Mouse Model

Objective: To evaluate the efficacy of a topical this compound formulation in reducing UVB-induced erythema and edema in a hairless mouse model.

Methodology:

-

Animal Model:

-

Use SKH-1 or HRS/J hairless mice (6-8 weeks old).

-

Acclimatize the animals for at least one week before the experiment.

-

-

Experimental Groups:

-

Group 1: Untreated control (no UVB, no treatment).

-

Group 2: UVB + Vehicle control.

-

Group 3: UVB + this compound formulation.

-

-

Procedure:

-

Anesthetize the mice.

-

Apply 2 mg/cm² of the vehicle or this compound formulation to a defined area on the dorsal skin.

-

Allow the formulation to dry for 15-20 minutes.

-

Expose the treated area to a single dose of UVB radiation predetermined to cause moderate erythema (e.g., 1-2 Minimal Erythema Doses - MEDs).

-

-

Assessment:

-

At 24 and 48 hours post-irradiation, assess erythema by scoring the redness of the skin using a visual scale (e.g., 0 = no erythema, 1 = slight, 2 = moderate, 3 = severe) or by using a colorimeter.

-

Assess edema by measuring the skinfold thickness of the irradiated area using calipers. An increase in thickness compared to baseline indicates edema.

-

Assessment of Intracellular Reactive Oxygen Species (ROS)

Objective: To measure the effect of this compound on the generation of intracellular ROS in keratinocytes following UV irradiation.

Methodology: 2',7'-Dichlorofluorescin Diacetate (DCFH-DA) Assay

-

Cell Culture and Treatment:

-

Seed human keratinocytes in a black, clear-bottom 96-well plate.

-

Treat the cells with this compound or vehicle control as described in the CPD assay protocol.

-

-

UVB Irradiation:

-

Irradiate the cells with UVB as previously described.

-

-

ROS Detection:

-

After irradiation, wash the cells with PBS and incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

-

Wash the cells twice with PBS to remove the excess probe.

-

Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence microplate reader.

-

Signaling Pathways and this compound's Influence

UVB radiation triggers a complex network of intracellular signaling pathways that mediate the cellular response to DNA damage. This compound's primary role as a UVB absorber means it acts at the initial step, preventing the activation of these cascades.

The p53 Signaling Pathway

UVB-induced DNA damage, particularly the formation of CPDs, leads to the activation of the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis to eliminate the damaged cell. By absorbing UVB radiation, this compound is expected to reduce the initial DNA damage, thereby mitigating the activation of the p53 pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling

UVB radiation is also a potent activator of the MAPK signaling pathways (ERK, JNK, and p38). These pathways are involved in cellular stress responses, inflammation, and apoptosis. Chronic activation of these pathways can contribute to photoaging and skin carcinogenesis. As a UVB absorber, this compound would theoretically reduce the activation of these stress-related signaling cascades.

Additional Considerations

Potential for DNA Repair Inhibition

Some studies on cinnamate derivatives have suggested a potential to inhibit DNA excision repair. One study indicated that this compound enhanced the frequency of sister-chromatid exchanges induced by UV light in cultured hamster ovary cells, suggesting a possible inhibition of DNA excision repair. This could lead to an increase in unrepaired DNA damage. However, direct evidence for this compound's inhibition of nucleotide excision repair (NER) in human skin cells is currently lacking and requires further investigation.

PPARγ Agonist Activity

A recent study identified this compound as a peroxisome proliferator-activated receptor γ (PPARγ) agonist with a Ki of 18.0 μM. PPARγ is a nuclear receptor that plays a role in skin homeostasis, including regulating inflammation and cell differentiation. The implications of this finding for this compound's overall effect on skin photoprotection are not yet fully understood but suggest a biological activity beyond simple UV absorption. This could potentially contribute to anti-inflammatory effects but also warrants further research into its long-term effects on skin.

Conclusion

This compound's primary role in preventing UV-induced DNA damage is through its function as a UVB absorber, which reduces the initial formation of DNA lesions like cyclobutane pyrimidine dimers. This, in turn, is expected to decrease the activation of downstream damage response pathways such as the p53 and MAPK signaling cascades. While in vitro data supports its photoprotective effects, its efficacy is considered modest compared to more modern, broad-spectrum UV filters. The findings regarding its potential to inhibit DNA repair and its activity as a PPARγ agonist highlight the complexity of its biological effects and underscore the need for further research to fully elucidate its role in skin health. This guide provides a foundational understanding and detailed protocols for researchers to further investigate the mechanisms and efficacy of this compound and other photoprotective agents.

References

Toxicological profile and safety data of Cinoxate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Cinoxate (2-ethoxyethyl p-methoxycinnamate) is an organic UVB-absorbing agent first approved by the U.S. Food and Drug Administration (FDA) in 1961 for use in sunscreen products. As one of the earlier chemical filters, it represents a foundational chapter in the history of photoprotection. However, the landscape of sunscreen technology and regulatory safety standards has evolved significantly since its introduction. Due to a notable lack of comprehensive, modern toxicological data and the development of more effective, broad-spectrum UV filters, this compound has become largely obsolete in contemporary sunscreen formulations.